Diethylammonium nitrate

protic ionic liquid melting point solid electrolyte

Diethylammonium nitrate (DEAN) is a protic ionic liquid (PIL) composed of the diethylammonium cation and nitrate anion, classified within the alkylammonium nitrate family. It is a pale yellow powder at ambient temperature with a melting point of 369.15 K, distinguishing it from the more common liquid PIL ethylammonium nitrate.

Molecular Formula C4H12N2O3
Molecular Weight 136.15 g/mol
CAS No. 27096-30-6
Cat. No. B12663536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylammonium nitrate
CAS27096-30-6
Molecular FormulaC4H12N2O3
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCNCC.[N+](=O)(O)[O-]
InChIInChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4)
InChIKeyQDDJFNCPALBLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylammonium Nitrate (CAS 27096-30-6): Protic Ionic Liquid Baseline for Procurement Evaluation


Diethylammonium nitrate (DEAN) is a protic ionic liquid (PIL) composed of the diethylammonium cation and nitrate anion, classified within the alkylammonium nitrate family [1]. It is a pale yellow powder at ambient temperature with a melting point of 369.15 K, distinguishing it from the more common liquid PIL ethylammonium nitrate [1]. DEAN features two N–H hydrogen-bond donor sites on its secondary ammonium cation, which critically influence its thermophysical behavior, ionicity, and performance in proton-conducting composite membranes [1][2].

Why Diethylammonium Nitrate Cannot Be Replaced by Other Alkylammonium Nitrates Without Performance Compromise


Alkylammonium nitrate ionic liquids are not interchangeable despite sharing the same nitrate anion. The number and position of alkyl substituents on the ammonium cation dictate hydrogen-bond donor count, which in turn governs ionicity, melting point, viscosity, and proton-transport efficiency [1]. Diethylammonium nitrate occupies a distinct intermediate space: it possesses two N–H donors (versus three for ethylammonium nitrate and one for triethylammonium nitrate), resulting in a solid-state ambient morphology and a unique viscosity-composition profile in binary mixtures that cannot be replicated by primary or tertiary ammonium analogs [1][2].

Quantitative Differentiation Evidence for Diethylammonium Nitrate Relative to Closest Analogs


Ambient Physical State: Solid DEAN vs. Liquid EAN and PAN

Diethylammonium nitrate (DEAN, [N0 0 2 2][NO₃]) is a solid at room temperature with a DSC melting point of 369.15 K, whereas its closest primary-ammonium analogs ethylammonium nitrate (EAN, mp 283 K) and propylammonium nitrate (PAN, mp 278 K) are liquids under the same conditions [1]. This solid morphology enables the use of DEAN as a solid-state proton conductor or filler without requiring a supporting matrix.

protic ionic liquid melting point solid electrolyte

Hydrogen-Bond Donor Count: DEAN Intermediate Between EAN and TEAN

The diethylammonium cation carries two N–H hydrogen-bond donor sites, compared to three for ethylammonium (EAN) and one for triethylammonium (TEAN) [1]. This intermediate donor count directly affects ionicity—the extent of proton transfer from cation to anion—and thereby modulates the concentration of labile protons available for conduction. The quasi-ideal volumetric behavior of binary mixtures with EAN also correlates with this donor number [1].

ionicity hydrogen bonding proton transfer

Proton Conductivity in Anhydrous PVA Membranes: DEAN Outperforms EAN

In poly(vinyl alcohol)–citric acid composite membranes, the DEAN-containing membrane (PVA–CA–DEAN) exhibited a higher proton conductivity than the corresponding EAN-containing membrane (PVA–CA–EAN) at 140 °C, despite poorer dispersion homogeneity of DEAN in the PVA matrix as shown by SAXS [1]. The superior performance is attributed to the higher ionicity of DEAN, which furnishes a greater density of mobile protons [1].

proton exchange membrane anhydrous conductivity PVA composite

Binary Mixture Viscosity: DEAN–EAN Maintains Constant Viscosity Across Composition Range

In binary mixtures of DEAN with EAN ({[N0 0 2 2]ₓ[N0 0 0 2]₁₋ₓ}[NO₃]), the dynamic viscosity remains effectively constant as the mole fraction of DEAN increases from 0 to 0.35, in sharp contrast to the declining density and ionic conductivity over the same composition range [1]. This behavior is anomalous among alkylammonium nitrate systems and is attributed to a compensation effect between the higher intrinsic viscosity of DEAN and the disruption of EAN's hydrogen-bond network.

viscosity binary mixture ethylammonium nitrate

Procurement-Ready Application Scenarios for Diethylammonium Nitrate Based on Verified Differential Evidence


Solid-State or Anhydrous Proton Exchange Membrane Fabrication

Because DEAN is a solid at ambient temperature (mp 369.15 K) [1] and its composite membranes exhibit proton conductivity exceeding that of EAN-based membranes at 140 °C under anhydrous conditions [2], it is the PIL of choice for high-temperature PEM fuel cells where liquid electrolytes would evaporate or leak. The two N–H donor groups ensure sufficient labile proton density without the excessive hygroscopicity of EAN.

Electrolyte Tuning in Ethylammonium Nitrate-Based Conductors

The unique rheological behavior of DEAN–EAN mixtures—where viscosity stays nearly constant up to 35 mol% DEAN loading [1]—enables electrolyte engineers to increase the hydrogen-bond donor concentration and modify the ionicity of EAN-based electrolytes without increasing solution viscosity. This is directly relevant to electrodeposition, battery electrolytes, and supercapacitors employing nitrate-based PILs.

Reactive Solvent–Catalyst for Tandem Organic Synthesis

The nitrate anion in protic ionic liquids is essential for oxidative dehydrogenation tandem reactions, and DEAN has been successfully employed as both solvent and catalyst in the three-component coupling/hydroarylation of benzaldehyde, aniline, and phenylacetylene under microwave irradiation [3]. Its intermediate ionicity and hydrogen-bond donor count allow it to simultaneously solubilize polar substrates and facilitate proton-transfer steps without promoting unwanted polymerization.

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